molecular formula C13H23Cl2N3O B13486692 4-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride

4-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride

Cat. No.: B13486692
M. Wt: 308.2 g/mol
InChI Key: JIZPKDPZMJTQGE-UHFFFAOYSA-N
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Description

4-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride is a complex organic compound with a unique structure that combines a pyrano-pyrazole core with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate with piperidine in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or amines.

Scientific Research Applications

4-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: Research is ongoing into its potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. This interaction could involve binding to active sites or altering the conformation of target molecules, thereby influencing their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H23Cl2N3O

Molecular Weight

308.2 g/mol

IUPAC Name

1-ethyl-3-piperidin-4-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole;dihydrochloride

InChI

InChI=1S/C13H21N3O.2ClH/c1-2-16-12-5-8-17-9-11(12)13(15-16)10-3-6-14-7-4-10;;/h10,14H,2-9H2,1H3;2*1H

InChI Key

JIZPKDPZMJTQGE-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(COCC2)C(=N1)C3CCNCC3.Cl.Cl

Origin of Product

United States

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